Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate
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Overview
Description
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the molecule can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the ethyl acetate group enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-7(16)5-6-3-4-15-9(8(6)11)10(12,13)14/h3-4H,2,5H2,1H3 |
InChI Key |
ZLNRECYGAQOTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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